MPEP hydrochloride
CAS No.: 219911-35-0
Cat. No.: VC0003906
Molecular Formula: C14H12ClN
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 219911-35-0 |
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Molecular Formula | C14H12ClN |
Molecular Weight | 229.70 g/mol |
IUPAC Name | 2-methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride |
Standard InChI | InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H |
Standard InChI Key | PKDHDJBNEKXCBI-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl |
Canonical SMILES | CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-] |
Appearance | Assay:≥98%A crystalline solid |
MPEP hydrochloride, chemically known as 2-Methyl-6-(phenylethynyl)pyridine hydrochloride, is a potent and highly selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and a positive allosteric modulator of mGluR4 receptors. It has been extensively studied for its potential therapeutic applications, including its role in neuroprotection, anxiolytic effects, and the management of addiction-like behaviors.
Biological Activity
MPEP hydrochloride exhibits significant biological activity as a mGluR5 antagonist and mGluR4 modulator. Its IC50 for mGluR5 is approximately 36 nM, indicating high potency and selectivity for this receptor subtype . This compound is centrally active following systemic administration and has been shown to reverse mechanical hyperalgesia in inflamed rat hind paws, suggesting potential applications in pain management .
Key Biological Effects
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mGluR5 Antagonism: MPEP hydrochloride acts as a potent antagonist at mGluR5 receptors, which are involved in various neurological processes, including synaptic plasticity and excitatory neurotransmission.
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mGluR4 Modulation: It also functions as a positive allosteric modulator of mGluR4 receptors, which can influence neurotransmitter release and synaptic function.
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Neuroprotection and Anxiolytic Effects: MPEP has demonstrated neuroprotective effects in animal models of acute brain injury and exhibits anxiolytic properties, suggesting potential therapeutic uses in anxiety disorders .
Research Findings
MPEP hydrochloride has been extensively studied in various research contexts:
Addiction and Substance Use
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Addiction Models: MPEP has been shown to reduce self-administration of drugs such as nicotine, cocaine, ketamine, and heroin in animal models, potentially by modulating the rewarding effects of these substances .
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Withdrawal Symptoms: It may also mitigate withdrawal-induced anxiety-like behaviors in rats, indicating a role in managing withdrawal symptoms .
Pain Management
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Hyperalgesia Reduction: MPEP hydrochloride reverses mechanical hyperalgesia in inflamed rat hind paws, suggesting its potential use in managing inflammatory pain .
Neurological Disorders
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Neuroprotection: MPEP has demonstrated neuroprotective effects following acute brain injury in animal studies, although the mechanisms may involve both mGluR5 blockade and interactions with other receptors like NMDA .
Chemical and Biological Data
Property | Description |
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Chemical Name | 2-Methyl-6-(phenylethynyl)pyridine hydrochloride |
Molecular Formula | C14H11N.HCl |
Molecular Weight | Approximately 229.70 g/mol |
Purity | ≥98% to ≥99% |
IC50 for mGluR5 | 36 nM |
mGluR4 Activity | Positive allosteric modulator |
Biological Activities
Biological Activity | Description |
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mGluR5 Antagonism | Potent and selective non-competitive antagonist |
mGluR4 Modulation | Positive allosteric modulator |
Neuroprotection | Demonstrated in animal models of acute brain injury |
Anxiolytic Effects | Exhibits anxiolytic properties in animal studies |
Addiction Management | Reduces self-administration of various drugs in animal models |
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